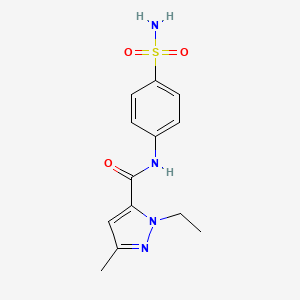
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also referred to as EMSPC, is a synthetic pyrazole carboxamide compound that has been used in a variety of scientific research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects.
科学研究应用
EMSPC has been used by scientists in a variety of research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects. It has also been used to study the effects of drugs on the body and to develop novel drugs.
作用机制
EMSPC binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. The binding of EMSPC to the active site of an enzyme triggers a conformational change in the enzyme, resulting in a conformational change in the active site. This conformational change alters the enzyme's catalytic activity and affects the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects
EMSPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and therapeutics, resulting in an increase in the bioavailability of the drugs and therapeutics. It has also been found to affect the activity of enzymes involved in the synthesis of neurotransmitters, resulting in changes in neurotransmitter levels. In addition, EMSPC has been found to affect the activity of enzymes involved in the synthesis of hormones, resulting in changes in hormone levels.
实验室实验的优点和局限性
One of the advantages of using EMSPC in lab experiments is that it is a synthetic compound, which means that it is easy to synthesize and can be obtained in large quantities. Furthermore, it is a highly soluble compound, which makes it easy to use in experiments. However, there are some limitations to using EMSPC in lab experiments. For example, it has been found to be toxic to some cells and can cause adverse side effects in some organisms.
未来方向
The potential applications of EMSPC are vast and the possibilities for future research are numerous. One potential future direction is to investigate the effects of EMSPC on the activity of enzymes involved in the metabolism of drugs and therapeutics, as well as to study the effects of EMSPC on the synthesis of neurotransmitters and hormones. Additionally, further research could be conducted to investigate the potential therapeutic applications of EMSPC and to develop novel drugs based on EMSPC. Finally, research could be conducted to investigate the toxicity of EMSPC and to develop ways to reduce its toxicity.
合成方法
EMSPC can be synthesized by a two-step process. In the first step, 4-sulfamoylphenyl is reacted with ethylmagnesium bromide to form 1-ethyl-3-methyl-N-(4-sulfamoylphenyl). In the second step, the compound is reacted with ethyl pyrazole-5-carboxylate to form the desired product. The reaction is carried out in a solvent such as dichloromethane at room temperature.
属性
IUPAC Name |
2-ethyl-5-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-17-12(8-9(2)16-17)13(18)15-10-4-6-11(7-5-10)21(14,19)20/h4-8H,3H2,1-2H3,(H,15,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBCHSWDWKCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

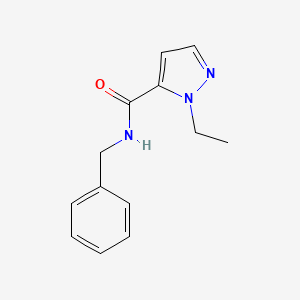
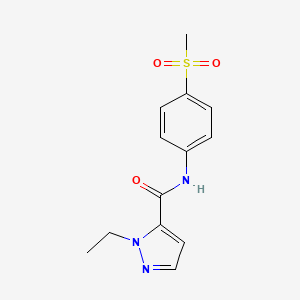

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
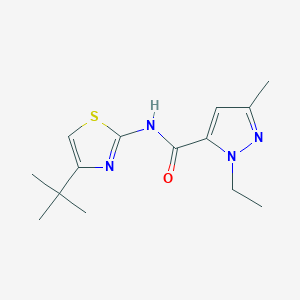
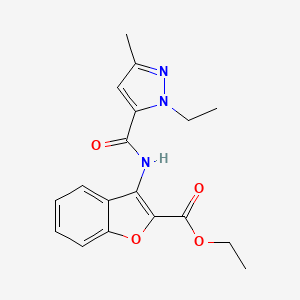

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)
